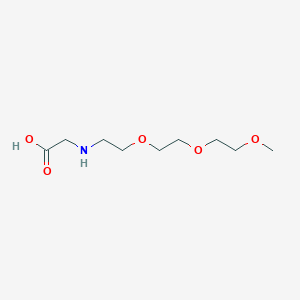
2,5,8-Trioxa-11-azatridecan-13-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,8-Trioxa-11-azatridecan-13-oic acid is a synthetic organic compound with the molecular formula C11H21NO6. It is known for its unique structure, which includes multiple ether and amide linkages. This compound is often used in various chemical and biological applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8-Trioxa-11-azatridecan-13-oic acid typically involves the reaction of glycine derivatives with polyethylene glycol derivatives. One common method includes the use of tert-butoxycarbonyl (BOC) protected glycine, which is reacted with diethylene glycol under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2,5,8-Trioxa-11-azatridecan-13-oic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, carboxylic acids, and substituted amides .
Applications De Recherche Scientifique
2,5,8-Trioxa-11-azatridecan-13-oic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a linker in the synthesis of bioconjugates and drug delivery systems.
Medicine: It is used in the development of novel pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of 2,5,8-Trioxa-11-azatridecan-13-oic acid involves its ability to form stable complexes with various biological molecules. It can interact with proteins and enzymes, altering their activity and function. The molecular targets include specific amino acid residues in proteins, leading to changes in their conformation and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,8,11-Trioxa-5-azatridecan-13-oic acid
- 2,5,8,11-Tetraazatridecan-13-oic acid
Comparison
2,5,8-Trioxa-11-azatridecan-13-oic acid is unique due to its specific arrangement of ether and amide linkages, which confer distinct chemical properties. Compared to similar compounds, it offers better solubility and stability, making it more suitable for certain applications in drug delivery and polymer synthesis .
Propriétés
Numéro CAS |
184709-01-1 |
|---|---|
Formule moléculaire |
C9H19NO5 |
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethylamino]acetic acid |
InChI |
InChI=1S/C9H19NO5/c1-13-4-5-15-7-6-14-3-2-10-8-9(11)12/h10H,2-8H2,1H3,(H,11,12) |
Clé InChI |
HJQXOYZSPYHFOA-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCNCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



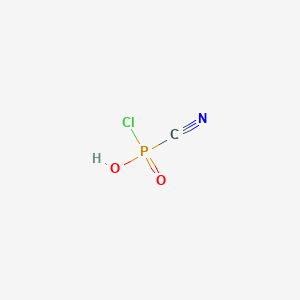
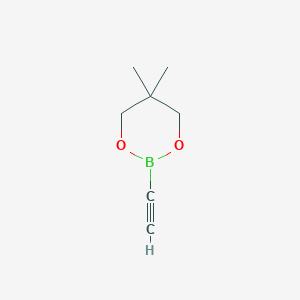

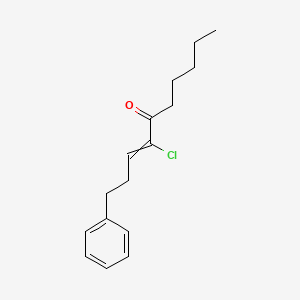
![2-[(4-Azido-3-chlorophenyl)methoxy]ethan-1-ol](/img/structure/B12564212.png)
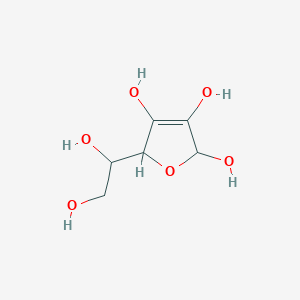
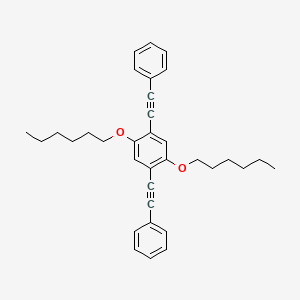
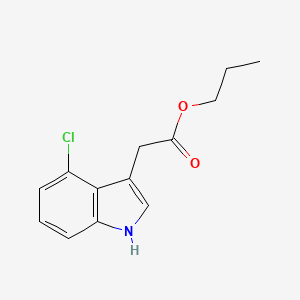
![2-{2-[4-(Morpholin-4-yl)phenyl]ethenyl}-5-phenyl-1,3-benzoxazole](/img/structure/B12564231.png)

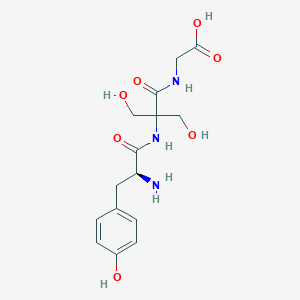
![(3S)-3-(3,4-Dichlorophenyl)-3-[(1,3-dioxolan-2-yl)methyl]piperidine](/img/structure/B12564251.png)
![Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate](/img/structure/B12564255.png)
